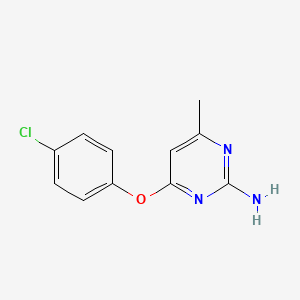

4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine

Description

The Significance of Pyrimidine (B1678525) Scaffolds in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of contemporary drug development, with its derivatives demonstrating a remarkable breadth of biological activities. This versatility has led to the successful clinical application of pyrimidine-containing drugs in numerous therapeutic areas. The significance of this scaffold is underscored by its presence in a multitude of FDA-approved medications, highlighting the continued evolution and expansion of its chemical space in the pharmaceutical industry. cymitquimica.com

The success of the pyrimidine scaffold can be attributed to several key factors. Its ability to engage in multiple non-covalent interactions with biological targets, such as enzymes and receptors, allows for the fine-tuning of potency and selectivity. cymitquimica.com Furthermore, the pyrimidine ring is amenable to a wide range of chemical modifications at various positions, enabling chemists to systematically explore structure-activity relationships and optimize pharmacokinetic properties. This inherent "drug-like" character has made the pyrimidine core a recurring motif in the quest for new and improved therapies.

Table 1: Diverse Biological Activities of Pyrimidine Derivatives

| Biological Activity | Description |

| Anticancer | Inhibition of various kinases and enzymes involved in cell proliferation. |

| Antiviral | Interference with viral replication and entry processes. |

| Antimicrobial | Disruption of essential metabolic pathways in bacteria and fungi. |

| Anti-inflammatory | Modulation of inflammatory pathways and enzyme activities. |

| Antihypertensive | Action on cardiovascular targets to regulate blood pressure. |

| CNS Activity | Modulation of neurotransmitter receptors and enzymes in the central nervous system. cymitquimica.com |

Contextualizing "4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine" within Contemporary Chemical Biology

While the broader class of pyrimidine derivatives is extensively studied, the specific compound This compound is not prominently featured in publicly accessible scientific literature. Its chemical structure suggests a synthetic pathway likely involving the reaction of a precursor like 2-amino-4-chloro-6-methylpyrimidine (B145687) with 4-chlorophenol (B41353). The resulting molecule combines the established pharmacophore of a 2-aminopyrimidine (B69317) with a substituted phenoxy group, a common strategy in medicinal chemistry to explore interactions with hydrophobic pockets in biological targets.

The investigation of such specific derivatives is a standard approach in chemical biology and drug discovery. Researchers often synthesize and screen libraries of related compounds to identify molecules with desired biological activities. The absence of extensive literature on "this compound" may indicate that it is a novel research compound, part of a proprietary corporate research program, or a molecule that did not exhibit significant activity in initial screenings.

Research Trajectories and Academic Relevance of Pyrimidine-2-amine Derivatives

The academic and industrial interest in pyrimidine-2-amine derivatives remains robust, driven by their proven track record as effective pharmacophores. Research in this area is multifaceted, with several key trajectories shaping the field.

One major focus is the development of highly selective kinase inhibitors. The 2-aminopyrimidine core is a well-established hinge-binding motif for many protein kinases, which are critical targets in oncology and immunology. Ongoing research aims to design next-generation inhibitors with improved selectivity to minimize off-target effects.

Another significant research avenue is the exploration of pyrimidine-2-amine derivatives for new therapeutic applications. Their inherent biological versatility makes them attractive candidates for tackling complex diseases. For instance, recent studies have investigated their potential as antimicrobial agents to combat the growing threat of antibiotic resistance.

Furthermore, there is a continuous effort to develop novel and more efficient synthetic methodologies for the preparation of functionalized pyrimidine-2-amine derivatives. These advancements facilitate the rapid generation of diverse chemical libraries for high-throughput screening, accelerating the discovery of new lead compounds. The ongoing exploration of the chemical space around the pyrimidine-2-amine scaffold promises to yield new therapeutic breakthroughs in the years to come.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c1-7-6-10(15-11(13)14-7)16-9-4-2-8(12)3-5-9/h2-6H,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVOYWHZVVUJBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001254052 | |

| Record name | 4-(4-Chlorophenoxy)-6-methyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7749-49-7 | |

| Record name | 4-(4-Chlorophenoxy)-6-methyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7749-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chlorophenoxy)-6-methyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Synthesis of 4 4 Chlorophenoxy 6 Methylpyrimidin 2 Amine

Precursor Synthesis and Derivatization Strategies for Pyrimidine (B1678525) Cores

The synthesis of substituted pyrimidines like 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine relies on the availability of functionalized pyrimidine cores. A key precursor for this target molecule is 2-amino-4-chloro-6-methylpyrimidine (B145687) . The synthesis of this intermediate is a critical first step.

A common route to this precursor starts from 2-amino-4-hydroxy-6-methylpyrimidine (B160893) (also known as 6-methylisocytosine). The hydroxyl group at the C4 position can be converted to a chlorine atom, a better leaving group, through reaction with a chlorinating agent. A standard laboratory procedure involves refluxing 2-amino-4-hydroxy-6-methylpyrimidine with phosphorus oxychloride (POCl₃). chemicalbook.com After the reaction is complete, excess phosphorus oxychloride is removed, and the mixture is carefully neutralized to precipitate the 2-amino-4-chloro-6-methylpyrimidine product. chemicalbook.com

The synthesis of the pyrimidine ring itself can be achieved through various condensation reactions. A foundational method is the reaction of a β-dicarbonyl compound with an amidine. For instance, the condensation of acetamidinium (B1228376) chloride with diethyl malonate in an alkaline medium can produce 4,6-dihydroxy-2-methylpyrimidine, a potential starting point for further derivatization. researchgate.net

Derivatization strategies for the pyrimidine core are diverse. The presence of halogen substituents, particularly chlorine atoms, on the pyrimidine ring is crucial as they provide reactive sites for nucleophilic aromatic substitution (SNAr) reactions. The reaction of halogenopyrimidines with amines is one of the most utilized and important reactions in pyrimidine chemistry. researchgate.net Similarly, reaction with phenoxides allows for the introduction of aryloxy groups. The reactivity of the halogen is influenced by the electronic nature of other substituents on the ring. For 2-amino-4-chloro-6-methylpyrimidine, the electron-donating amino group and methyl group influence the reactivity of the C4-chloro position.

Synthetic Pathways to Accessing the this compound Scaffold

The most direct and widely employed pathway for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of the key precursor, 2-amino-4-chloro-6-methylpyrimidine , with 4-chlorophenol (B41353) .

In this reaction, the 4-chlorophenol is typically deprotonated by a base to form the more nucleophilic 4-chlorophenoxide anion. This anion then attacks the electron-deficient C4 carbon of the pyrimidine ring, displacing the chloride ion.

General Reaction Scheme:

2-amino-4-chloro-6-methylpyrimidine + 4-chlorophenol --(Base, Solvent)--> this compound

This method is analogous to the synthesis of 2-amino-4-chloro-6-alkoxypyrimidines, where an alkali metal alkoxide reacts with 2-amino-4,6-dichloropyrimidine. google.comgoogle.com The choice of base, solvent, and temperature is critical for optimizing the reaction.

Chemo- and Regioselectivity in the Synthesis of the Compound

Regioselectivity: The reaction between 2-amino-4-chloro-6-methylpyrimidine and 4-chlorophenoxide is highly regioselective. The pyrimidine ring contains three carbon atoms (C2, C4, C6) and two nitrogen atoms. The nitrogen atoms are electron-withdrawing, making the adjacent carbon atoms electrophilic and susceptible to nucleophilic attack. In this precursor, the C4 and C6 positions are particularly activated. The chlorine atom at C4 is the target for substitution. The amino group at C2 and the methyl group at C6 are electron-donating groups, which can influence the electron density of the ring, but the primary site of attack for the nucleophile remains the carbon bearing the excellent leaving group (chloride). When chloro groups are present at both C4/C6 positions, displacement of the C4/C6 chloro group is generally the major product. researchgate.net

Chemoselectivity: The term chemoselectivity refers to the selective reaction of one functional group in the presence of others. In this synthesis, the key is the selective reaction of the 4-chlorophenoxide at the C4-Cl bond of the pyrimidine ring. The precursor, 2-amino-4-chloro-6-methylpyrimidine, also contains an amino group. While amino groups can be nucleophilic, under the basic conditions used to generate the phenoxide, the phenoxide is a much stronger nucleophile for this type of aromatic substitution. Furthermore, the C-Cl bond is more susceptible to cleavage in this SNAr context than the C-N or C-H bonds elsewhere in the molecule.

Development of Novel Synthetic Routes for Related Pyrimidine Analogs

The field of pyrimidine synthesis is continually evolving, with new methodologies being developed to improve efficiency, sustainability, and access to molecular diversity. jchemrev.com These advanced strategies, while not all directly applied to this compound, are relevant to the synthesis of its analogs and represent the forefront of the field.

Multi-component Reactions: These reactions involve the combination of three or more starting materials in a single step to form a complex product, offering high atom economy and operational simplicity. mdpi.com For example, a three-component reaction of an α-cyanoketone, a carboxaldehyde, and a guanidine (B92328) can efficiently produce highly substituted 2-aminopyrimidines. nih.gov

Catalysis: Modern synthetic methods increasingly employ catalysts to achieve high efficiency and selectivity. This includes the use of metal catalysts, such as copper or palladium, for cross-coupling reactions to form C-C or C-N bonds on the pyrimidine ring. mdpi.comnih.gov Nanocatalysts are also being explored to facilitate the synthesis of pyrimidine derivatives under green conditions, offering advantages like reusability and high yields. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation as a heating source can dramatically reduce reaction times, often from hours to minutes, and can improve yields by minimizing side product formation. nih.govjchemrev.com This technique has been successfully applied to the synthesis of various amino-pyrimidine derivatives. nih.gov

Direct C-H Functionalization: An emerging strategy involves the direct functionalization of C-H bonds on the pyrimidine ring, which avoids the need for pre-functionalized substrates (like halogenated pyrimidines). researchgate.net This approach is a powerful tool for late-stage modification of complex molecules.

These novel routes provide powerful tools for medicinal chemists to generate libraries of pyrimidine analogs for drug discovery and other applications. researchgate.net

Investigation of Molecular Interactions and Target Engagement of 4 4 Chlorophenoxy 6 Methylpyrimidin 2 Amine

In Vitro Mechanistic Investigations of Biological Targets

The initial exploration of a compound's biological effects typically involves a series of in vitro assays to understand its mechanism of action at a molecular and cellular level.

Enzyme Inhibition and Activation Studies

To determine if 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine acts as an enzyme inhibitor or activator, it would be screened against a panel of enzymes, particularly kinases, which are common targets for pyrimidine-based compounds. Standard assays would measure the rate of an enzymatic reaction in the presence and absence of the compound. Should any significant activity be observed, further studies would be conducted to determine the potency (e.g., IC50 or EC50 values) and the mode of inhibition or activation (e.g., competitive, non-competitive, or uncompetitive).

Receptor Binding and Allosteric Modulation Analyses

The potential for this compound to interact with cellular receptors would be investigated through receptor binding assays. These experiments typically use radiolabeled ligands that are known to bind to specific receptors. The ability of the compound to displace the radiolabeled ligand indicates its binding affinity for the receptor. Subsequent functional assays would be necessary to determine if the compound acts as an agonist, antagonist, or allosteric modulator of the receptor's activity.

Cellular Pathway Perturbation Analyses

To understand the effect of this compound on cellular signaling, pathway analysis would be employed. This can involve treating cultured cells with the compound and then using techniques such as Western blotting or reporter gene assays to measure changes in the levels or activity of key proteins within specific signaling cascades. High-throughput methods like transcriptomics or proteomics could provide a broader, unbiased view of the cellular pathways affected by the compound.

Identification and Validation of Molecular Targets through Biochemical Assays

Once a biological activity is identified, the next step is to pinpoint the specific molecular target(s) of this compound. Affinity-based methods, such as affinity chromatography or pulldown assays, could be used to isolate binding partners from cell lysates. In these techniques, the compound is immobilized on a solid support and incubated with a cellular extract. Proteins that bind to the compound are then eluted and identified, often by mass spectrometry.

Validation of these potential targets is crucial and would involve a variety of biochemical assays. For example, if a kinase is identified, its activity would be directly measured in the presence of the compound to confirm inhibition. For a receptor, binding kinetics could be further characterized using techniques like surface plasmon resonance (SPR).

Exploration of Structure-Based Drug Design Principles for Pyrimidine-2-amine Analogues

Structure-based drug design is a powerful approach for optimizing the potency and selectivity of a lead compound like this compound. This process relies on understanding the three-dimensional structure of the target protein, typically determined by X-ray crystallography or cryo-electron microscopy.

Once the structure of the target in complex with the compound or a close analogue is obtained, computational modeling can be used to visualize the binding interactions. This allows medicinal chemists to make rational modifications to the compound's structure to enhance its affinity and specificity. For pyrimidine-2-amine analogues, key interactions often involve hydrogen bonding between the aminopyrimidine core and the hinge region of a kinase active site. The substituents on the pyrimidine (B1678525) ring can then be modified to optimize interactions with other regions of the binding pocket. A systematic exploration of different substituents on the phenoxy and methyl groups of this compound would be a typical strategy to develop a structure-activity relationship (SAR) and guide the design of more potent and selective analogues.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 4 Chlorophenoxy 6 Methylpyrimidin 2 Amine Derivatives

Systematic Structural Modifications and Their Impact on Biological Potency

Systematic structural modifications of the 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine scaffold have been a key strategy in optimizing its biological activity. Research has shown that even minor alterations to this core structure can lead to significant changes in potency and selectivity against various biological targets.

One common modification involves the substitution of the 2-amino group. For instance, the introduction of different amine functionalities at this position has been explored to enhance target binding. Studies on related 2,4-diaminopyrimidine (B92962) series have demonstrated that the nature of the substituent on the 2-amino group can significantly influence inhibitory activity against kinases like c-Jun N-terminal kinase (JNK).

Another area of modification is the pyrimidine (B1678525) ring itself. The introduction of various substituents at the 5-position of the pyrimidine ring has been investigated. For example, in a series of 2-amino-4,6-diarylpyrimidines, substitutions on the pyrimidine core were found to greatly influence their anticancer activity against chronic myeloid leukemia cells by targeting ABL1 kinase. rsc.org

Furthermore, alterations to the phenoxy ring provide another avenue for modifying biological activity. The position and nature of the substituent on the phenyl ring can impact the compound's electronic properties and steric interactions with the target protein. While specific data on the 4-(4-chlorophenoxy) variant is limited in publicly available literature, general principles from related phenoxy-pyrimidine derivatives suggest that electron-withdrawing or electron-donating groups on the phenyl ring can modulate activity.

The following table summarizes hypothetical modifications and their potential impact on biological activity, based on general principles observed in similar pyrimidine derivatives.

| Modification | Position | Substituent | Predicted Impact on Potency |

| Substitution | 2-amino group | N-alkylation | May increase or decrease potency depending on the target's binding pocket size. |

| Substitution | Pyrimidine C5 | Halogen | Can enhance binding through halogen bonding, potentially increasing potency. |

| Substitution | Phenyl ring (para) | Methoxy | May increase potency through favorable electronic interactions. |

| Replacement | Methyl group | Ethyl group | Could lead to steric clashes, potentially decreasing potency. |

Contribution of the Chlorophenoxy Moiety to Molecular Recognition

The phenoxy group itself provides a significant hydrophobic surface that can interact favorably with nonpolar regions of a protein's binding site. The chlorine atom at the para-position further enhances these interactions and can participate in specific halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site on the protein, such as a carbonyl oxygen or a nitrogen atom. This type of interaction has been increasingly recognized as a significant contributor to ligand-protein binding affinity and selectivity.

In the context of kinase inhibitors, the chlorophenoxy moiety often occupies a hydrophobic pocket adjacent to the ATP-binding site. The specific orientation of this group, dictated by the ether linkage to the pyrimidine ring, is crucial for optimal fitting into this pocket. Studies on related 2-phenoxypyridine (B1581987) inhibitors of JNK have highlighted the importance of the phenoxy group in achieving high potency. nih.gov

Role of the Methyl and Amino Substituents on Pyrimidine Ring for Activity Modulation

The methyl and amino substituents on the pyrimidine ring of this compound play distinct and important roles in modulating the compound's biological activity.

The 2-amino group is a key hydrogen bond donor and can form crucial interactions with the hinge region of many kinases. This interaction often mimics the hydrogen bonding pattern of the adenine (B156593) part of ATP, anchoring the inhibitor in the active site. The presence of an unsubstituted amino group is often considered essential for high antimalarial activity in some 2,4-diaminopyrimidine series. researchgate.net Modifications to this amino group, such as alkylation or acylation, can drastically alter the binding affinity and selectivity, sometimes by disrupting this critical hydrogen bond network. For instance, in a series of 2-aminopyrimidine (B69317) derivatives evaluated as β-glucuronidase inhibitors, various substitutions on the amino group led to a wide range of inhibitory activities. nih.gov

Elucidation of Pharmacophore Features Critical for Target Interaction

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For this compound and its derivatives, a general pharmacophore model for kinase inhibition can be elucidated based on its structural features and known interactions of similar compounds with their targets. patsnap.comdovepress.comnih.gov

The key pharmacophoric features typically include:

A hydrogen bond donor: The 2-amino group on the pyrimidine ring is a crucial hydrogen bond donor that interacts with the hinge region of the kinase.

A hydrogen bond acceptor: One of the nitrogen atoms in the pyrimidine ring can act as a hydrogen bond acceptor.

A hydrophobic aromatic region: The 4-(4-chlorophenoxy) group provides a large hydrophobic surface that occupies a hydrophobic pocket in the kinase active site.

A halogen bond donor: The chlorine atom on the phenoxy ring can act as a halogen bond donor, forming a specific interaction with a Lewis basic site on the protein.

A hydrophobic aliphatic region: The 6-methyl group can occupy a small hydrophobic pocket.

The spatial arrangement of these features is critical for high-affinity binding. The pyrimidine ring acts as a central scaffold, positioning the hydrogen bonding groups and the hydrophobic moieties in the correct orientation to interact simultaneously with their respective binding sites on the target protein.

The following table illustrates a hypothetical pharmacophore model for a kinase inhibitor based on the this compound scaffold.

| Pharmacophore Feature | Corresponding Molecular Moiety | Type of Interaction |

| Hydrogen Bond Donor | 2-Amino group | Hydrogen Bond |

| Hydrogen Bond Acceptor | Pyrimidine Nitrogen | Hydrogen Bond |

| Hydrophobic Aromatic | 4-Chlorophenoxy group | Hydrophobic Interaction |

| Halogen Bond Donor | Chlorine atom | Halogen Bond |

| Hydrophobic Aliphatic | 6-Methyl group | Hydrophobic Interaction |

Exploration of Bioisosteric Replacements to Optimize Molecular Interactions

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For this compound, several bioisosteric replacements can be considered to optimize its molecular interactions. nih.gov

Replacements for the Chlorophenoxy Moiety: The 4-chlorophenoxy group can be replaced with other substituted phenyl rings or different heterocyclic rings to explore alternative hydrophobic and electronic interactions. For example, replacing the chlorine atom with a trifluoromethyl group could enhance hydrophobic interactions and potentially improve metabolic stability. Replacing the entire phenoxy ring with a bioisosteric heterocycle, such as a pyridine (B92270) or a thiophene, could introduce new hydrogen bonding opportunities and alter the compound's solubility and metabolic profile.

Replacements for the 2-Amino Group: While often crucial, the 2-amino group could be replaced with other hydrogen bond donors like a hydroxyl group or a substituted amine to fine-tune the hydrogen bonding interactions with the target.

Replacements for the 6-Methyl Group: The 6-methyl group could be replaced with other small alkyl groups, a cyclopropyl (B3062369) group, or even a fluorine atom to modulate the size, shape, and lipophilicity of this part of the molecule. A cyclopropyl group, for instance, can offer a similar degree of hydrophobicity as a methyl group but with a more rigid conformation.

The following table provides some examples of potential bioisosteric replacements for different parts of the this compound molecule.

| Original Moiety | Bioisosteric Replacement | Rationale |

| 4-Chlorophenyl | 4-Trifluoromethylphenyl | Enhance hydrophobic interactions, improve metabolic stability. |

| Phenoxy | Pyridyloxy | Introduce a hydrogen bond acceptor, alter solubility. |

| 2-Amino | Hydroxyl | Alternative hydrogen bond donor. |

| 6-Methyl | Cyclopropyl | Similar hydrophobicity with increased rigidity. |

Through such strategic bioisosteric replacements, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop derivatives with improved therapeutic potential.

Computational Chemistry and Molecular Modeling Applications for 4 4 Chlorophenoxy 6 Methylpyrimidin 2 Amine

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for predicting the binding mode and affinity of a ligand, such as 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine, to a biological target, typically a protein or enzyme.

Despite the widespread use of this technique for pyrimidine-based compounds in drug discovery, a specific search of scientific literature did not yield any published studies detailing molecular docking simulations performed on this compound. Therefore, there are no specific ligand-target complexes, binding affinity scores (e.g., kcal/mol), or key interacting amino acid residues to report for this compound.

Molecular Dynamics Simulations to Explore Binding Conformations and Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations can assess the stability of a predicted ligand-target complex from molecular docking, providing insights into the conformational changes and the persistence of key interactions over a simulated period.

No specific molecular dynamics simulation studies for this compound, either in isolation or as part of a protein-ligand complex, were found in the reviewed literature. Consequently, data tables showing metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), or interaction stability over time are not available for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, untested compounds.

The development of a QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. A search of the literature did not uncover any QSAR studies that specifically include this compound in the training or test set. As such, there are no predictive models, statistical parameters (e.g., R², Q²), or descriptors associated with the activity of this compound to report.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations can provide insights into molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which are related to chemical reactivity and stability.

While DFT is a common method for characterizing novel chemical entities, no published studies were identified that report the results of DFT calculations specifically for this compound. Therefore, data on its optimized geometry, electronic properties, or molecular orbital energies derived from DFT are not available.

Virtual Screening Approaches for Identifying Novel Pyrimidine-Based Modulators

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches.

There is no evidence in the scientific literature to suggest that this compound has been used as a query molecule in a ligand-based virtual screen or identified as a "hit" in a structure-based virtual screening campaign against any specific biological target. Therefore, no data on its use or identification in such screening funnels can be provided.

Preclinical Pharmacological Profiling and Mechanistic Elucidation of 4 4 Chlorophenoxy 6 Methylpyrimidin 2 Amine

Assessment of Biological Activity in Disease-Relevant In Vitro Models

No studies reporting the in vitro biological activity of 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine in disease-relevant models were found.

Cell-Based Assays for Pathway Activation or Inhibition

There is no available data from cell-based assays to indicate whether this compound activates or inhibits any specific cellular pathways.

Enzymatic Cascade Interruption Studies

No research has been published detailing the effects of this compound on enzymatic cascades.

Mechanistic Investigations into Cellular Responses to the Compound

Investigations into the cellular mechanisms of action for this compound have not been reported in the scientific literature. Consequently, there is no information on how cells respond to exposure to this compound.

Analysis of Molecular Signatures and Biomarkers Induced by the Compound

There are no studies available that have analyzed molecular signatures or identified biomarkers resulting from treatment with this compound.

In Vivo Proof-of-Concept Studies in Mechanistic Animal Models (Excluding Therapeutic Efficacy)

No in vivo studies in animal models have been published for this compound to establish proof-of-concept or to investigate its mechanistic properties.

Pharmacodynamic Marker Analysis

In the absence of in vivo studies, there has been no analysis of pharmacodynamic markers to assess the physiological and biochemical effects of this compound in a living organism.

Target Engagement Confirmation in Biological Systems

Following initial screening and identification of its primary molecular targets, subsequent preclinical studies would focus on confirming the engagement of this compound with its intended biological targets in relevant cellular and in vivo models. This step is critical to bridge the gap between in vitro biochemical activity and potential in vivo efficacy. The methodologies employed for this confirmation are multifaceted, aiming to provide direct and indirect evidence of target interaction within a complex biological environment.

A primary approach to confirming target engagement involves the development of cellular thermal shift assays (CETSA). This technique assesses the thermal stability of target proteins in the presence of the compound. A positive engagement is indicated by an increase in the melting temperature of the target protein, suggesting that the binding of this compound stabilizes the protein structure. These assays would be performed in intact cells to ensure that the compound can permeate the cell membrane and bind to its intracellular target under physiological conditions.

In conjunction with CETSA, researchers would likely employ target-specific biomarker modulation assays. This involves treating cells or animal models with this compound and subsequently measuring the activity of downstream signaling molecules that are known to be regulated by the primary target. For instance, if the compound targets a specific kinase, a reduction in the phosphorylation of a known substrate of that kinase would serve as strong evidence of target engagement. Quantitative immunoassays or Western blotting are standard methods for these analyses.

To further elucidate the mechanism of action and confirm target specificity, advanced proteomic techniques such as chemical proteomics could be utilized. This involves creating a modified version of this compound that can be used as a probe to pull down its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry can confirm the intended target and also reveal potential off-target interactions, providing a broader understanding of the compound's pharmacological profile.

In vivo target engagement would be assessed using animal models, often genetically engineered to express a traceable version of the target protein or administered with positron emission tomography (PET) tracers designed to bind to the target. By administering this compound and observing the displacement of the PET tracer, researchers can quantify the extent and duration of target occupancy in a living organism.

Advanced Derivatization and Chemical Optimization Strategies for 4 4 Chlorophenoxy 6 Methylpyrimidin 2 Amine

Synthesis of Analogs with Modified Pyrimidine (B1678525) Cores

Modification of the central pyrimidine ring is a key strategy to explore new chemical space and alter the molecule's interaction with biological targets. Synthetic approaches often begin with versatile precursors, such as 2,4-diamino-6-chloropyrimidine, which allow for the sequential introduction of different functionalities. nih.gov

One common modification involves altering the substitution pattern at positions 4 and 6. For instance, starting from 2,4-diamino-6-chloropyrimidine, nucleophilic substitution with various alcohols can introduce diverse alkoxy groups at the 6-position, while subsequent reactions can modify the 4-position. nih.gov Another approach is to use bioisosteric replacements for the pyrimidine ring itself. Heterocyclic systems like pyrazolo[3,4-d]pyrimidines are recognized as effective isosteres of the purine (B94841) nucleus and can mimic key hinge-binding interactions in kinase active sites. nih.govrsc.org This strategy allows for the development of analogs with potentially novel biological activities or improved selectivity profiles.

Furthermore, modifications at the 5-position of the pyrimidine ring can significantly impact kinase selectivity. acs.org Introducing small groups like bromine or a cyclopropyl (B3062369) moiety at this position can fine-tune the compound's fit within a target's binding pocket, potentially enhancing potency and altering the kinome-wide selectivity profile. acs.org The synthesis of such analogs often involves multi-step sequences starting from appropriately substituted pyrimidine precursors. mdpi.com

| Modification Strategy | Precursor Example | Reaction Type | Potential Outcome | Reference |

|---|---|---|---|---|

| Varying 4/6-Position Substituents | 2,4-Diamino-6-chloropyrimidine | Nucleophilic Aromatic Substitution | Introduction of diverse alkoxy/aryloxy groups | nih.gov |

| Bioisosteric Ring Replacement | N/A (Conceptual) | De novo synthesis | Altered core geometry and H-bonding patterns | nih.govrsc.org |

| 5-Position Substitution | 2,4-dichloro-5-fluoropyrimidine | Suzuki or Sonogashira coupling | Enhanced selectivity and potency | acs.orgmdpi.com |

Exploration of Substituent Effects on the Chlorophenoxy Group

The 4-chlorophenoxy moiety is a critical component, and altering its electronic and steric properties can profoundly influence the compound's biological activity. Structure-activity relationship (SAR) studies often involve replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups.

For instance, in related kinase inhibitors, the position of halogen substituents on a phenyl ring has been shown to be crucial for activity. Replacing a chlorine atom with fluorine can decrease inhibitory potency, indicating a sensitive dependence on the substituent's nature and location. acs.org Furthermore, introducing additional groups, such as methyl or methoxy, at different positions on the phenyl ring can modulate binding affinity and selectivity. The synthesis of these analogs typically involves the reaction of 2-amino-4-chloro-6-methylpyrimidine (B145687) with the appropriately substituted phenol.

The following table summarizes hypothetical modifications to the chlorophenoxy ring and their predicted impact based on general medicinal chemistry principles.

| Position | Substituent | Electronic Effect | Potential Impact on Activity | Rationale |

|---|---|---|---|---|

| 4 (para) | -F | Weakly deactivating | May alter binding affinity; potential for H-bonding | Fluorine can act as a hydrogen bond acceptor. |

| 4 (para) | -CF3 | Strongly deactivating | Can enhance metabolic stability and membrane permeability | Trifluoromethyl group is a lipophilic electron-withdrawing group. |

| 3 (meta) | -OCH3 | Activating | Could introduce new hydrogen bond interactions | Methoxy group can accept hydrogen bonds. |

| 2 (ortho) | -CH3 | Weakly activating | May introduce steric hindrance, improving selectivity | Steric bulk can prevent binding to off-targets. |

Introduction of Diverse Functionalities at the Amino Position

The 2-amino group serves as a key point for derivatization to extend the molecule into new regions of a target's binding pocket or to improve physicochemical properties. A common strategy is the formation of amides or sulfonamides through reaction with acyl chlorides or sulfonyl chlorides, respectively. researchgate.netsphinxsai.com These modifications can introduce additional hydrogen bond donors and acceptors, potentially increasing binding affinity.

Another approach involves nucleophilic substitution reactions where the amino group displaces a leaving group on another molecule. For example, reacting the 2-aminopyrimidine (B69317) with compounds containing succinimide-activated side chains allows for the introduction of a wide variety of functionalities. oup.comnih.govoup.comnih.gov More complex heterocyclic systems can also be appended. For instance, Suzuki or Sonogashira coupling reactions can be employed to attach aryl or alkyl groups to the pyrimidine core, which can then be further functionalized before or after attachment. nih.gov

| Reaction Type | Reagent Example | Resulting Functional Group | Potential Advantage | Reference |

|---|---|---|---|---|

| Acylation | Acetyl Chloride | Amide | Introduces H-bond acceptor/donor, modulates polarity | researchgate.net |

| Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide | Adds tetrahedral geometry, strong H-bond acceptor | acs.org |

| Nucleophilic Substitution | Fluorescein succinimidyl ester | Substituted Amine | Allows attachment of diverse and complex moieties | oup.comnih.gov |

| Reductive Amination | Aldehyde/Ketone + NaBH(OAc)3 | Secondary/Tertiary Amine | Increases basicity and introduces alkyl diversity | N/A |

Development of Prodrug Strategies for Enhanced Delivery to Biological Compartments

Prodrug strategies can be employed to overcome pharmacokinetic barriers, such as poor solubility or limited membrane permeability, and to achieve targeted drug release. nih.gov For a molecule like 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine, the primary amino group is an ideal handle for prodrug modification.

Carbamate Prodrugs: The amine functionality can be converted into a carbamate. nih.govacs.org (Oxodioxolenyl)methyl carbamates, for example, can be designed to undergo base-catalyzed cleavage under physiological conditions to release the parent amine. nih.govresearchgate.net The rate of release can be tuned by modifying substituents on the promoiety.

N-Oxide Prodrugs: A particularly innovative approach is the development of hypoxia-activated prodrugs (HAPs). nih.govfrontiersin.orgplos.org The pyrimidine nitrogen atoms can be oxidized to form N-oxides. acs.orgnih.govnih.gov These N-oxide derivatives are typically less active than the parent compound but can be selectively reduced to the active form by enzymes like cytochrome P450 reductases, which are often upregulated in the hypoxic environments characteristic of solid tumors. nih.govresearchgate.net This strategy allows for targeted drug activation at the tumor site, potentially reducing systemic toxicity. For instance, the aliphatic N-oxide prodrug AQ4N is activated by two-electron reduction under hypoxic conditions to a highly potent DNA-affinic agent. nih.gov

Reductively-Activated Prodrugs: Another hypoxia-activated strategy involves attaching a nitroaromatic group to the molecule. Under hypoxic conditions, nitroreductase enzymes can reduce the nitro group, triggering a cascade reaction that releases the active drug. nih.govnih.gov This approach is appealing for cancer therapy, as it leverages the unique microenvironment of tumors for selective drug activation. nih.gov

| Prodrug Type | Modification Site | Activation Mechanism | Target Environment | Reference |

|---|---|---|---|---|

| Carbamate | 2-Amino Group | Enzymatic or chemical hydrolysis | Systemic circulation/target tissue | nih.govnih.gov |

| N-Oxide | Pyrimidine Ring Nitrogen | Enzymatic reduction (e.g., CYPs) | Hypoxic tissues (e.g., tumors) | nih.govnih.govnih.gov |

| Nitroaromatic | Attached via a linker to the amino group | Enzymatic reduction by nitroreductases | Hypoxic tissues (e.g., tumors) | nih.govnih.gov |

Future Directions and Translational Research Perspectives for Pyrimidine 2 Amine Scaffolds

Emerging Roles of Pyrimidine (B1678525) Derivatives in Targeting Novel Pathways

The classical role of pyrimidine derivatives as anticancer agents, often by interfering with nucleotide metabolism, is well-established. oled-intermediates.commdpi.com However, ongoing research is revealing their potential to modulate a host of novel and diverse biological pathways, extending their therapeutic applicability far beyond oncology.

One significant emerging area is in combating antimicrobial resistance. The 2-aminopyrimidine (B69317) (2-AP) scaffold has been identified as a potent modulator of bacterial biofilm formation, a key virulence factor in chronic and drug-resistant infections. nih.govnih.gov Studies have shown that certain 2-AP derivatives can inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) and even suppress resistance to conventional antibiotics in other pathogens. nih.govnih.gov For instance, specific substituted 2-aminopyrimidines have demonstrated the ability to inhibit MRSA biofilm formation by over 80% at concentrations of 200 µM. nih.gov

Furthermore, pyrimidine-based compounds are being explored as inhibitors of understudied kinases implicated in neurodegenerative diseases. nih.govacs.org The pyrimidine core is adept at binding to the ATP-binding site of many kinases. nih.gov Researchers have successfully developed pyrimidine-based lead compounds for kinases like DRAK1 and MARK3/4, which are involved in signaling pathways related to neurodegeneration. nih.gov Other novel applications include the development of pyrimidine derivatives as:

Broad-spectrum antiviral agents by targeting host enzymes like dihydroorotate dehydrogenase (DHODH), which is essential for the de novo pyrimidine biosynthesis required for viral replication. mdpi.com

PIM-1 kinase inhibitors for cancer therapy, with some pyrido[2,3-d]pyrimidine derivatives showing potent activity and inducing apoptosis in cancer cells. rsc.org

Anti-inflammatory agents and modulators of cardiovascular disorders. rsc.org

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To fully harness the potential of pyrimidine scaffolds like 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine, a deeper understanding of their mechanism of action is crucial. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—is transforming drug discovery by providing a holistic view of how these compounds affect biological systems. omicstutorials.comnashbio.com

By applying these technologies, researchers can move beyond single-target interactions to build a comprehensive picture of a drug's cellular impact. For example, a multi-omics analysis of pyrimidine metabolism in lung adenocarcinoma has helped develop a prognostic signature and evaluate resistance to chemotherapy and immunotherapy. nih.gov This systems-level approach can:

Identify Novel Targets: Uncover previously unknown molecular targets or pathways affected by a pyrimidine derivative. nashbio.com

Elucidate Resistance Mechanisms: Transcriptomic and proteomic analyses of cells treated with a compound can reveal changes in gene and protein expression that lead to drug resistance.

Discover Biomarkers: Integrated omics data can help identify predictive biomarkers for patient stratification, enabling personalized medicine approaches. nashbio.comfrontlinegenomics.com

Profile Off-Target Effects: A comprehensive analysis can illuminate unintended interactions, providing a more complete safety and toxicity profile early in the development process. acs.org

The application of single-cell omics is particularly powerful, allowing for the dissection of heterogeneous responses within a cell population, which is critical in complex diseases like cancer. nih.govfrontlinegenomics.com

Potential for Combination Approaches with Other Molecular Modulators

The future of therapy for complex diseases often lies in combination approaches that target multiple pathways simultaneously to enhance efficacy and overcome resistance. Pyrimidine-based compounds are excellent candidates for such strategies.

In oncology, inhibitors of pyrimidine metabolism have shown synergistic effects when combined with other therapies. For example, depleting pyrimidines with dihydroorotate dehydrogenase inhibitors (DHODHi) has been shown to enhance the efficacy of targeted and immune therapies in acute myeloid leukemia (AML). jci.orgnih.gov Research has demonstrated that the DHODHi HOSU-53, when combined with anti-CD47 immunotherapy, can lead to long-term, disease-free survival in aggressive AML models. jci.orgnih.gov

Similarly, in the context of infectious diseases, 2-aminopyrimidine derivatives that inhibit biofilm formation could be paired with conventional antibiotics. This dual approach could restore the effectiveness of antibiotics against otherwise resistant bacterial communities. nih.gov

| Therapeutic Area | Pyrimidine-Based Agent | Combination Partner | Rationale & Potential Outcome |

| Oncology (AML) | DHODH Inhibitors (e.g., HOSU-53) | Anti-CD47 Immunotherapy | Enhanced cancer cell clearance and potential for curative outcomes. jci.orgnih.gov |

| Oncology (Solid Tumors) | Pyrimidine De Novo Synthesis Inhibitors | Pyrimidine Salvage Pathway Inhibitors | Overcoming resistance to traditional antimetabolites by blocking both synthesis pathways. nih.gov |

| Infectious Disease (MRSA) | 2-Aminopyrimidine Biofilm Inhibitors | Conventional Antibiotics | Disruption of protective biofilm, rendering bacteria susceptible to antibiotics. nih.gov |

| Oncology (Various) | Kinase Inhibitors (Pyrimidine Scaffold) | Other Chemotherapeutic Agents | Synergistic effects by targeting different aspects of cell proliferation and survival. nih.gov |

Challenges and Opportunities in Optimizing Pyrimidine-Based Leads

While the pyrimidine scaffold is highly versatile, its optimization into a successful drug presents distinct challenges and opportunities. A primary challenge is achieving target selectivity. Because the pyrimidine motif can bind to the hinge region of many human kinases, early-stage inhibitors can suffer from poor kinome-wide selectivity, leading to potential off-target effects. nih.govacs.org

However, this challenge also presents an opportunity. By strategically modifying the side chains at different positions of the pyrimidine ring, medicinal chemists can impart greater selectivity. nih.govacs.org A key opportunity lies in the rational design of hybrid molecules, which combine the pyrimidine scaffold with another pharmacophore to create a single molecule that can modulate multiple targets or enhance therapeutic properties. mdpi.comnih.gov

Key Optimization Strategies:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to understand how chemical changes affect biological activity and selectivity. acs.org

Computational Modeling: Using molecular docking and dynamics simulations to predict binding interactions and guide the rational design of more potent and selective inhibitors. mdpi.comrsc.org

Fragment-Based Drug Discovery: Building potent leads by starting with small fragments that bind to the target protein.

Addressing Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties to ensure the compound reaches its target in effective concentrations.

Roadmap for Continued Preclinical Investigation into Molecular Mechanisms

To translate promising pyrimidine-2-amine scaffolds like this compound from the laboratory to the clinic, a rigorous and systematic preclinical investigation is essential.

A Proposed Roadmap:

Target Identification and Validation:

Utilize high-throughput screening and proteomics to identify the primary molecular target(s) of the compound.

Confirm target engagement in cellular models using techniques like thermal shift assays or surface plasmon resonance. mdpi.com

In-Depth Mechanistic Studies:

Employ multi-omics approaches (transcriptomics, proteomics) to map the downstream signaling pathways affected by target inhibition. omicstutorials.comnih.gov

Conduct cell-based assays to confirm the compound's effect on key cellular processes (e.g., proliferation, apoptosis, cell cycle). rsc.org

Lead Optimization and SAR Expansion:

Synthesize a library of analogues based on the lead scaffold to improve potency, selectivity, and drug-like properties. acs.orgnih.gov

Use computational modeling to refine designs and prioritize synthesis. mdpi.com

Preclinical Efficacy and Safety Assessment:

Evaluate the optimized lead compounds in relevant animal models of disease (e.g., xenograft models for cancer, infection models for antimicrobial studies). nih.govnih.gov

Perform preliminary toxicology and pharmacokinetic studies to establish a preclinical safety profile.

Biomarker Development:

Analyze data from omics and efficacy studies to identify potential biomarkers that could predict patient response in future clinical trials. frontlinegenomics.com

By following such a roadmap, the scientific community can systematically unlock the full therapeutic potential of the pyrimidine-2-amine scaffold, paving the way for the development of novel and effective treatments for a wide range of diseases.

Q & A

Q. What are the optimal synthetic routes for 4-(4-chlorophenoxy)-6-methylpyrimidin-2-amine?

Methodological Answer: The synthesis typically involves condensation reactions. A general approach (adapted from pyrimidine derivatives in and ) includes:

Precursor Preparation : React (E)-1-(4-chlorophenoxyphenyl)-3-aryl-prop-2-en-1-one with guanidine nitrate in ethanol under reflux.

Cyclization : Add lithium hydroxide in water portion-wise to facilitate cyclization.

Purification : Isolate the product via filtration and purify using column chromatography (silica gel, ethyl acetate/petroleum ether eluent) .

Key Considerations : Optimize reaction time (4–6 hours) and monitor temperature to avoid side reactions.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy : Use NMR (¹H/¹³C) to confirm substituent positions. For example, the methyl group at C6 appears as a singlet (~δ 2.3 ppm), and aromatic protons show splitting patterns consistent with para-substitution .

- X-ray Crystallography : Single-crystal analysis (e.g., SHELX suite ) reveals dihedral angles between the pyrimidine ring and substituents. For instance, the chlorophenoxy group may deviate by ~12–86° from the pyrimidine plane, influencing molecular packing .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Work in a fume hood due to potential respiratory irritancy (H313/H333) .

- Waste Disposal : Segregate halogenated waste and consult certified disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data during structure determination?

Methodological Answer:

- Software Tools : Use SHELXL for refinement . Discrepancies in bond lengths/angles may arise from disorder (e.g., flexible substituents). Apply restraints to disordered regions and validate via R-factor convergence.

- Hydrogen Bonding Analysis : Identify intramolecular interactions (e.g., N–H⋯N bonds closing 6-membered rings) and compare with similar structures (e.g., polymorphic pyrimidine derivatives ).

Q. What are the challenges in modifying substituents to enhance bioactivity?

Methodological Answer:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at C5 increases metabolic stability but may reduce solubility. Balance lipophilicity (logP) via Hammett constants .

- Synthetic Hurdles : Steric hindrance from bulky groups (e.g., 4-methoxyphenyl) complicates cyclization. Optimize solvent polarity (e.g., DMF vs. ethanol) and catalyst loading .

Q. How to analyze hydrogen bonding and molecular conformation via X-ray crystallography?

Methodological Answer:

- Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (85–100 K) to minimize thermal motion .

- Conformational Analysis : Calculate dihedral angles between the pyrimidine core and substituents (e.g., 12.8° for phenyl twist). Use Mercury software to visualize weak interactions (C–H⋯O/π) stabilizing crystal packing .

Q. How to address low yields in scaled-up synthesis?

Methodological Answer:

- Process Optimization :

- Reflux Efficiency : Use a Dean-Stark trap to remove water in cyclization steps .

- Catalyst Screening : Test alternative bases (e.g., K₂CO₃ vs. LiOH) to improve reaction kinetics.

- Byproduct Identification : Employ LC-MS to detect intermediates and adjust stoichiometry .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Modeling : Use SwissADME to estimate bioavailability (%ABS) from topological polar surface area (TPSA). For example, a TPSA < 60 Ų suggests moderate permeability .

- Docking Studies : Perform molecular docking (AutoDock Vina) to assess binding to targets like HSP90AA1, correlating with observed bioactivity in related pyrimidines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.